(4-Bromo-2-chlorophényl)méthanamine

Vue d'ensemble

Description

The compound "(4-Bromo-2-chlorophenyl)methanamine" is a chemical that is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the two studies. The first paper describes the synthesis of a compound that includes a chloro and bromo substituent on a cyclopentanone ring, which is a part of a larger indanone structure . The second paper discusses the synthesis of a compound with a bromo and chloro substituent on a phenyl ring, which is structurally similar to the compound of interest . These studies provide insights into the chemical behavior and synthesis of halogenated aromatic compounds, which can be relevant to understanding "(4-Bromo-2-chlorophenyl)methanamine".

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures. In the first paper, the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde is described, followed by selective bromination to produce mono- and dibromo derivatives . The second paper outlines a 7-step synthesis process starting from a halogenated methanone to produce enantiomerically pure diarylethanes . Although the exact synthesis of "(4-Bromo-2-chlorophenyl)methanamine" is not detailed, these papers suggest that a similar multi-step approach, including halogenation and functional group transformations, would be required.

Molecular Structure Analysis

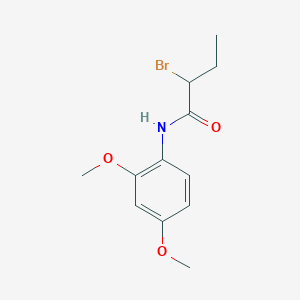

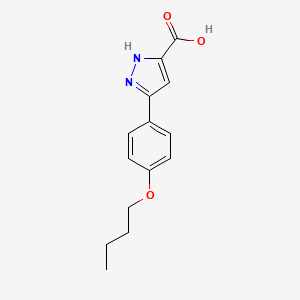

The molecular structure of "(4-Bromo-2-chlorophenyl)methanamine" would consist of a phenyl ring with bromo and chloro substituents, and an amine group attached to the ring. The papers provide information on the molecular structures of similar compounds, with the second paper detailing the absolute configurations of enantiomers determined by single-crystal X-ray diffractions . This suggests that if "(4-Bromo-2-chlorophenyl)methanamine" were to be synthesized, similar analytical techniques could be used to determine its molecular structure and stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include bromination, cyanation, reduction, and resolution of enantiomers . These reactions are indicative of the types of chemical transformations that "(4-Bromo-2-chlorophenyl)methanamine" might undergo. For instance, the amine group could be involved in reactions such as acylation or alkylation, and the halogen substituents could participate in further substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "(4-Bromo-2-chlorophenyl)methanamine" are not directly reported in the papers, the properties of structurally similar compounds can provide some insights. The presence of halogen atoms would likely influence the compound's boiling point, density, and solubility. The amine group could contribute to the compound's basicity and its ability to form salts with acids. The papers suggest that the synthesis and characterization of such compounds are feasible and that their physical and chemical properties can be systematically studied .

Applications De Recherche Scientifique

Synthèse de cristaux organiques non linéaires optiques

(4-Bromo-2-chlorophényl)méthanamine est utilisé dans la croissance de cristaux organiques non linéaires optiques. Ces cristaux sont importants pour leurs applications en photonique et en optoélectronique, où ils peuvent moduler la lumière dans des dispositifs tels que des commutateurs optiques et des convertisseurs de fréquence .

Développement d'agents antipaludiques

Ce composé a été identifié comme un précurseur dans la synthèse d'agents antipaludiques. Plus précisément, les dérivés de This compound ont montré une double activité contre les stades asexués et les gamétocytes du paludisme, ce qui en fait des candidats prometteurs pour des investigations biologiques plus poussées .

Empreinte chimique en cristallographie

Les caractéristiques structurales uniques des dérivés de This compound, telles que les fortes liaisons hydrogène intramoléculaires et les angles dièdres spécifiques entre les cycles benzéniques, permettent son utilisation dans des études cristallographiques pour comprendre les interactions et les arrangements moléculaires .

Métabolisme des pesticides organophosphorés

Des métabolites de This compound ont été trouvés comme sous-produits biologiquement inactifs dans la voie de dégradation des pesticides organophosphorés. L'étude de ces métabolites aide à comprendre le devenir environnemental et la dégradation des pesticides .

Copolymérisation enzymatique

Ce composé est impliqué dans des réactions de copolymérisation enzymatique. Par exemple, il peut réagir avec les phénols en présence de laccases fongiques pour former des copolymères, qui ont des applications potentielles dans les matériaux biodégradables et la chimie verte .

Science des matériaux et synthèse chimique

This compound fait partie d'une collection de produits chimiques rares et uniques utilisés par les chercheurs en science des matériaux et en synthèse chimique. Il sert de brique de construction pour diverses réactions chimiques et la synthèse de molécules complexes .

Safety and Hazards

Propriétés

IUPAC Name |

(4-bromo-2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCCCALUDZWGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649507 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771574-32-4 | |

| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-chlorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

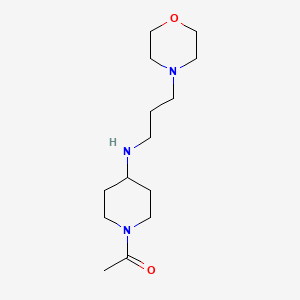

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

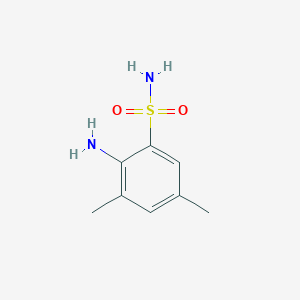

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)

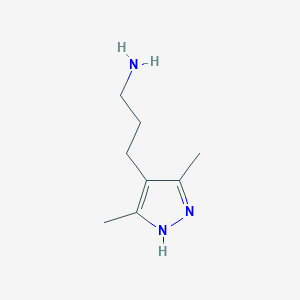

![1-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1293079.png)

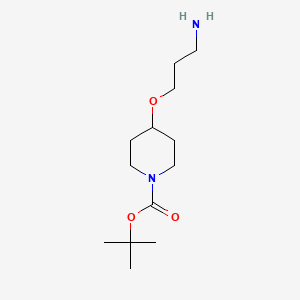

![2-[(2-Amino-5-isopropylphenyl)dithio]-4-isopropylaniline](/img/structure/B1293080.png)

![2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1293083.png)